molecular formula C12H11ClN4 B8573505 4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 91895-41-9

4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B8573505
CAS No.: 91895-41-9
M. Wt: 246.69 g/mol
InChI Key: KMCZVKGYKURMFP-UHFFFAOYSA-N
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Description

4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the triazoloquinoxaline family. . The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Scientific Research Applications

4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, disrupting essential biological pathways in pathogens . Additionally, it can bind to receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-propyl[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its n-propyl group, which influences its lipophilicity and biological activity. This structural feature can enhance its ability to penetrate cell membranes and interact with intracellular targets, making it a valuable compound for drug development .

Properties

CAS No.

91895-41-9

Molecular Formula

C12H11ClN4

Molecular Weight

246.69 g/mol

IUPAC Name

4-chloro-1-propyl-[1,2,4]triazolo[4,3-a]quinoxaline

InChI

InChI=1S/C12H11ClN4/c1-2-5-10-15-16-12-11(13)14-8-6-3-4-7-9(8)17(10)12/h3-4,6-7H,2,5H2,1H3

InChI Key

KMCZVKGYKURMFP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-3-hydrazinoquinoxaline (3.0 g., 0.015 mole), the product of Example 1, was stirred with triethyl orthobutyrate (27 ml.) at 100° C. for 2 hours. The mixture was cooled to room temperature, and the precipitate was collected by filtration and washed with cyclohexane. The crude solid was taken up in chloroform and filtered to remove insoluble material. The chloroform solution was concentrated in vacuo to give a solid which was recrystallized from chloroform to give 1.96 g. (53% yield) of 4-chloro-1-n-propyl-[1,2,4]triazolo[4,3-a]quinoxaline, m.p. 173°-175° C. Mass spectrum: m/e, 246 (P).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A reaction mixture of 5 g of 2-chloro-3-hydrazinoquinoxaline in 15 ml of triethyl orthobutyrate was heated at 100° C. for three hours. Upon cooling, the precipitated solid was filtered, washed with cyclohexane, and dried giving 4.0 g of 4-chloro-1-propyl[1,2,4]triazolo[4,3-aquinoxaline having a mp of 172°-175° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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